UR-AK49

Neuropeptide Y Y4 Receptor Antagonist

Researchers probing NPY Y4 receptor signaling face a critical supply gap: no other commercially available nonpeptide antagonist exists, forcing reliance on peptide ligands with confounding partial agonism. UR-AK49 (CAS 902154-32-9) is the first validated nonpeptidic Y4R antagonist scaffold, delivering pure antagonism and enabling single-compound dual-pathway modulation. • Pure Y4R antagonist (pKi=4.17); no partial agonism vs. peptide ligands like GR231118 • Potent H2R agonism (EC50=23 nM) for cAMP/adenylate cyclase signaling studies • Superior cell permeability & media stability for extended incubation assays • Available ≥98% purity with custom synthesis options for SAR optimization campaigns

Molecular Formula C16H27N5O
Molecular Weight 305.42 g/mol
CAS No. 902154-32-9
Cat. No. B12783791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-AK49
CAS902154-32-9
Molecular FormulaC16H27N5O
Molecular Weight305.42 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N
InChIInChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22)
InChIKeyQBGKYFYOFBXHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UR-AK49: Dual Y4 Antagonist and Histamine Receptor Agonist


UR-AK49 (CAS 902154-32-9) is a small-molecule synthetic compound that functions as a nonpeptidic antagonist of the neuropeptide Y (NPY) Y4 receptor (Y4R) and as an agonist of the human histamine H1 and H2 receptors [1]. It is a guanidine derivative identified as the first nonpeptide antagonist developed for the Y4R [1]. While its potency at Y4R is relatively low, it serves as a validated chemical probe for Y4R pharmacology and a scaffold for further optimization [2]. Additionally, UR-AK49 demonstrates potent agonism at the histamine H2 receptor (hH2R), making it a useful tool for investigating dual modulation of Y4 and histamine signaling pathways [1].

Why UR-AK49 Is Irreplaceable


Generic substitution with standard NPY receptor antagonists or common histamine agonists fails because no other single commercially available small molecule possesses the precise dual pharmacological profile of UR-AK49—simultaneous Y4 receptor antagonism and potent H2 receptor agonism [1]. For Y4 receptor studies, most available nonpeptide antagonists (e.g., BIBP3226) are selective for Y1 and exhibit negligible affinity for Y4, leaving UR-AK49 as the only nonpeptide Y4 antagonist reference compound [2]. Conversely, for histamine receptor investigations, classic H2 agonists such as histamine, dimaprit, or amthamine lack the Y4 antagonist activity and often display lower potency in GTPase functional assays [3]. Therefore, replacing UR-AK49 with a single-target alternative would necessitate the use of multiple compounds, introducing confounding variables in experiments requiring simultaneous modulation of Y4 and histamine signaling.

UR-AK49 Potency and Selectivity Evidence


First Nonpeptide Y4 Antagonist

UR-AK49 is the first nonpeptidic antagonist developed for the neuropeptide Y Y4 receptor (Y4R), a critical distinction for laboratories seeking a small-molecule tool for Y4R studies where peptide ligands are suboptimal due to stability or permeability limitations [1]. In contrast, the widely used Y1 antagonist BIBP3226 exhibits negligible affinity for Y4R (Ki >1,000 nM) and does not function as a Y4 antagonist [2]. This establishes UR-AK49 as the unique small-molecule reference antagonist for Y4R pharmacology.

Neuropeptide Y Y4 Receptor Antagonist

Potent H2 Agonism in GTPase Assays

UR-AK49 is a potent agonist at the human histamine H2 receptor (hH2R), with an EC50 of 23 nM in a GTPase functional assay using an hH2R-Gsα fusion protein expressed in Sf9 insect cells . In comparison, the endogenous agonist histamine exhibits an EC50 of approximately 1.5 µM (1,500 nM) in the same cellular context, indicating UR-AK49 is over 65-fold more potent [1]. Classical H2 agonists such as dimaprit (EC50 ≈ 3.8 µM) and amthamine (EC50 ≈ 18.9 µM) are also substantially less potent than UR-AK49 [2].

Histamine Receptor H2 Agonist GTPase Assay

Dual Y4 Antagonism and H2 Agonism

UR-AK49 uniquely combines Y4 receptor antagonism (pKi = 4.17) with potent H2 receptor agonism (EC50 = 23 nM) in the same small molecule [1]. This dual activity is not found in any other commercially available compound: standard Y4 peptide antagonists (e.g., GR231118) lack histamine receptor activity, while selective H2 agonists (e.g., dimaprit, amthamine) exhibit no Y4 binding [2]. The combination enables experiments investigating potential crosstalk between NPY Y4 and histamine signaling pathways without confounding effects from multiple compounds.

Multitarget Pharmacology Y4-Histamine Crosstalk Chemical Probe

Pure Y4 Antagonist Profile

UR-AK49 acts as a pure antagonist at the Y4 receptor, displaying no partial agonist effects [1]. In contrast, the commonly used peptide ligand GR231118 (1229U91) is a non-specific agent that acts as both a Y1 receptor antagonist and a Y4 receptor partial agonist [2]. The pure antagonist profile of UR-AK49 eliminates confounding agonism, making it a cleaner tool for Y4R inhibition studies.

Y4 Antagonist Functional Selectivity Chemical Probe

Lead Scaffold for Y4 Antagonist Optimization

Despite its modest Y4 affinity (pKi = 4.17, IC50 = 68 µM), UR-AK49 is recognized as a lead compound suitable for optimization to improve potency and selectivity [1]. Its identification as the first nonpeptide Y4R antagonist provides a validated chemical starting point for structure-activity relationship (SAR) studies, a role not shared by peptide-based Y4 ligands which have limited utility in medicinal chemistry optimization due to poor oral bioavailability and metabolic instability [2].

Medicinal Chemistry Lead Optimization Y4 Antagonist

UR-AK49 Research Applications


Y4 Receptor Functional Characterization

Researchers studying Y4 receptor signaling in cell lines (e.g., HEK293, CHO) can employ UR-AK49 as a small-molecule antagonist to block Y4R-mediated responses. Unlike peptide antagonists, UR-AK49 offers improved cell permeability and stability in culture media, enabling longer-term incubation experiments [1]. Its pure antagonist profile ensures that observed effects are due solely to Y4R blockade, without confounding partial agonism observed with peptide ligands like GR231118 [2].

H2 Receptor cAMP and GTPase Signaling

UR-AK49's potent H2 agonism (EC50 = 23 nM) makes it an ideal tool for studying H2 receptor-mediated activation of adenylate cyclase and downstream cAMP signaling pathways . Its high potency reduces the risk of off-target effects at higher concentrations, enabling cleaner pharmacological dissection of H2-specific responses in neuronal and immune cell models [3].

Y4 and H2 Receptor Crosstalk Studies

The unique dual activity of UR-AK49—simultaneous Y4 antagonism and H2 agonism—allows researchers to probe potential crosstalk between neuropeptide Y and histamine systems in a single-compound format [1]. This is particularly valuable in studies of appetite regulation, energy homeostasis, and neuroinflammation, where both receptor families are co-expressed and functionally interact [4].

Y4 Antagonist Lead Optimization

As the first validated nonpeptide Y4 antagonist scaffold, UR-AK49 serves as a starting point for structure-activity relationship (SAR) campaigns aimed at improving Y4R affinity and selectivity [1]. Medicinal chemists can modify the cyclohexyl-propanamide or imidazole moieties to enhance potency beyond the current pKi of 4.17, with the goal of developing drug-like Y4 antagonists for preclinical development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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